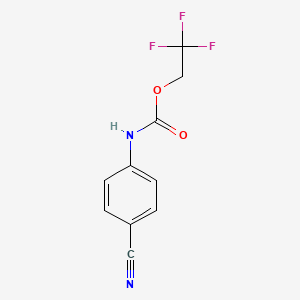

2,2,2-Trifluoroethyl 4-cyanophenylcarbamate

Übersicht

Beschreibung

“2,2,2-Trifluoroethyl 4-cyanophenylcarbamate” is a chemical compound with the molecular formula C10H7F3N2O2 and a molecular weight of 244.17 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “2,2,2-Trifluoroethyl 4-cyanophenylcarbamate” is represented by the formula C10H7F3N2O2 . The InChI code for this compound is 1S/C10H7F3N2O2/c11-10(12,13)6-17-9(16)15-8-4-2-1-3-7(8)5-14/h1-4H,6H2,(H,15,16) .Physical And Chemical Properties Analysis

“2,2,2-Trifluoroethyl 4-cyanophenylcarbamate” is a solid substance . It has a predicted boiling point of approximately 267.6 °C at 760 mmHg and a predicted density of approximately 1.4 g/cm3 . The refractive index is predicted to be n20D 1.49 .Wissenschaftliche Forschungsanwendungen

Proteomics Research

2,2,2-Trifluoroethyl 4-cyanophenylcarbamate: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions . This compound can be used as a reagent in the identification and quantification of proteins, aiding in the understanding of cellular processes at the molecular level.

Organic Synthesis

In organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the introduction of the trifluoromethyl group into other compounds, which can significantly alter their chemical and physical properties .

Medicinal Chemistry

Researchers in medicinal chemistry may employ 2,2,2-Trifluoroethyl 4-cyanophenylcarbamate to develop new pharmaceuticals. The trifluoromethyl group is often found in bioactive molecules, and its incorporation can enhance the biological activity or metabolic stability of potential medications .

Material Science

In material science, this compound could be used to modify the surface properties of materials. For instance, it can be applied to create hydrophobic coatings due to the fluorine atoms’ tendency to repel water .

Analytical Chemistry

Analytical chemists might use 2,2,2-Trifluoroethyl 4-cyanophenylcarbamate as a standard or reference compound in chromatography or mass spectrometry. This helps in the accurate determination of unknown substances in complex mixtures .

Chemical Education

Due to its interesting chemical properties, this compound can be used in educational settings to demonstrate various chemical reactions and principles, such as nucleophilic substitution or the effects of electron-withdrawing groups on reactivity .

Wirkmechanismus

Target of Action

The primary targets of 2,2,2-Trifluoroethyl 4-cyanophenylcarbamate are currently unknown. This compound is used in proteomics research

Mode of Action

As a compound used in proteomics research , it may interact with proteins or enzymes in a way that alters their function or structure.

Biochemical Pathways

Given its use in proteomics research , it may influence a variety of pathways depending on the proteins or enzymes it targets

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,2,2-Trifluoroethyl 4-cyanophenylcarbamate are not well-studied. Its impact on bioavailability is therefore unknown. The compound is a solid at room temperature , which could influence its absorption and distribution in the body.

Result of Action

As a tool in proteomics research , it may have diverse effects depending on the specific proteins or enzymes it interacts with.

Action Environment

Environmental factors that could influence the action, efficacy, and stability of 2,2,2-Trifluoroethyl 4-cyanophenylcarbamate are not well-documented. Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity. The compound is stable at room temperature , suggesting it may be relatively resistant to environmental changes.

Eigenschaften

IUPAC Name |

2,2,2-trifluoroethyl N-(4-cyanophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O2/c11-10(12,13)6-17-9(16)15-8-3-1-7(5-14)2-4-8/h1-4H,6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JANVIWCHIMGIJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoroethyl 4-cyanophenylcarbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl N-[(2S)-2-(methoxycarbonylamino)propyl]carbamate](/img/structure/B1517118.png)

![[1,4-Bipiperidine]-3-methanol dihydrochloride](/img/structure/B1517134.png)

![5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B1517156.png)

![2-[4-(aminomethyl)piperidin-1-yl]-N-tert-butylacetamide](/img/structure/B1517162.png)

![4-[(6-Aminopyridin-3-yl)oxy]benzonitrile](/img/structure/B1517167.png)